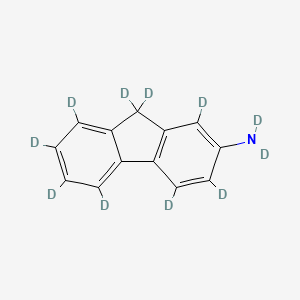
2-AminoFluorene-D11
Overview
Description
2-AminoFluorene-D11 is a deuterium-labeled derivative of 2-Aminofluorene. It is a synthetic chemical compound widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. The deuterium labeling makes it a valuable tool for studying various biochemical processes due to its stability and traceability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AminoFluorene-D11 typically involves the reduction of 2-nitrofluorene using deuterium-labeled reagents. One common method includes the use of hydrazine hydrate and a palladium-on-charcoal catalyst. The reaction is carried out in ethanol at elevated temperatures, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The deuterium labeling is achieved through the use of deuterated solvents and reagents, ensuring high purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
2-AminoFluorene-D11 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine hydrate and palladium-on-charcoal are frequently used.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted fluorene derivatives, which are valuable intermediates in organic synthesis and pharmaceutical research.
Scientific Research Applications
2-AminoFluorene-D11 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in the study of DNA adduct formation and repair mechanisms.
Medicine: Investigated for its potential role in drug metabolism and pharmacokinetics.
Industry: Utilized in the development of organic photovoltaic cells and other advanced materials.
Mechanism of Action
The mechanism of action of 2-AminoFluorene-D11 involves its interaction with DNA, forming covalent adducts. These adducts can cause mutations by disrupting the normal base pairing in DNA. The compound primarily targets guanine residues, leading to the formation of 2-Aminofluorene-guanine adducts. These adducts can exist in multiple conformations, affecting the DNA structure and function .
Comparison with Similar Compounds
Similar Compounds
2-Aminofluorene: The non-deuterated form, widely studied for its genotoxic properties.
2-Acetylaminofluorene: A related compound used in cancer research for its carcinogenic properties.
2-Nitrofluorene: A precursor in the synthesis of 2-Aminofluorene-D11.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and traceability in biochemical studies. This makes it particularly valuable in pharmacokinetic studies and environmental analysis, where precise tracking of the compound is essential .
Properties
IUPAC Name |
N,N,1,3,4,5,6,7,8,9,9-undecadeuteriofluoren-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7,14H2/i1D,2D,3D,4D,5D,6D,7D2,8D/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRFHWQYWJMEJN-DCWZJRGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C(C2([2H])[2H])C(=C(C(=C3[2H])[2H])N([2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1529760.png)


![1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene](/img/structure/B1529765.png)
![tert-Butyl N-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}carbamate](/img/structure/B1529767.png)









